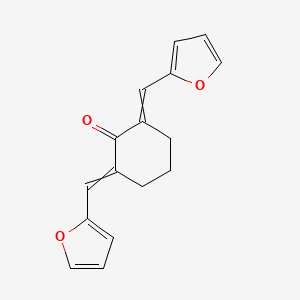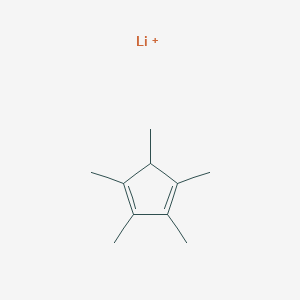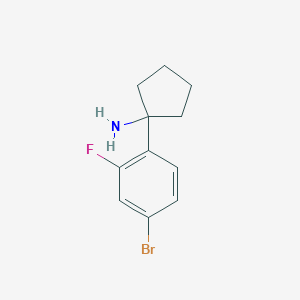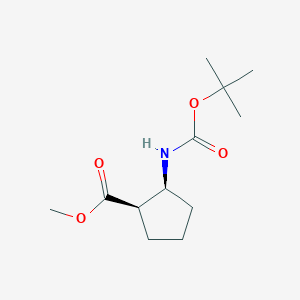
2,6-Bis(2-furylmethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one: is an organic compound with the molecular formula C₁₆H₁₄O₃ . It is characterized by the presence of two furan rings attached to a cyclohexanone core through methylene bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan rings in 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions
Major Products:
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry:
2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine:
Research has shown that furan derivatives, including 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one, exhibit potential antibacterial and antifungal activities. This makes them candidates for the development of new antimicrobial agents .
Industry:
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization reactions .
Mechanism of Action
The mechanism of action of 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one in biological systems involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This mechanism is similar to other furan derivatives that exhibit antimicrobial properties .
Comparison with Similar Compounds
- 2,5-bis[(furan-2-yl)methylidene]cyclopentan-1-one
- 2,4-bis[(furan-2-yl)methylidene]cyclohexan-1-one
- 2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one
Uniqueness:
2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one is unique due to its specific structural arrangement, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of two furan rings attached to a cyclohexanone core through methylene bridges imparts unique electronic and steric properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C16H14O3/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2 |
InChI Key |
KWHQMDCQGGHVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)


![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)

![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)


![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
